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Compound of Interest

Compound Name:
1-(Benzyloxy)-4-(2,2,2-

trifluoroethoxy)benzene

CAS No.: 200956-20-3

Cat. No.: B1603112 Get Quote

Subject: 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene (CAS: 200956-20-3) Context:

Bioisosteric replacement and solid-state engineering in drug discovery.

Executive Summary
In modern drug design, the 2,2,2-trifluoroethoxy moiety is a critical bioisostere for the benzyloxy

group. It offers reduced metabolic liability (blocking P450 oxidation sites) and modulated

lipophilicity without significantly altering the steric envelope.

However, the transition from a hydrocarbon-rich lattice to a fluorinated lattice drastically alters

crystal packing efficiency, solubility, and melting point. This guide compares the "Hybrid" target

molecule against its symmetric parent scaffolds to predict and optimize solid-state

performance.

The Comparative Cohort
Standard (Control): 1,4-Bis(benzyloxy)benzene (Rigid, high-melting, centrosymmetric).

Fluorinated Variant: 1,4-Bis(2,2,2-trifluoroethoxy)benzene (Lipophilic, lower melting, fluorine-

rich surface).
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Target (Hybrid): 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene (Asymmetric, "Janus-

faced" electronic character).

Physicochemical & Crystallographic Comparison
The following data synthesizes established crystallographic reports for the analogs with

experimentally derived properties for the target hybrid.

Feature
Standard (Bis-

Benzyl)

Fluorinated Variant

(Bis-TFE)

Target Hybrid (Bn-O-

Ph-O-TFE)

Structure
Symmetric

(Centrosymmetric)

Symmetric

(Centrosymmetric)

Asymmetric (Polar

Axis)

Molecular Weight 290.36 g/mol 274.16 g/mol 282.26 g/mol

Melting Point 128–130 °C 71–73 °C 82–85 °C (Observed)

Crystal System Monoclinic (P21/c)
Triclinic (P-1) or

Monoclinic

Monoclinic (P21)

(Predicted)

Packing Forces

Strong

-

stacking (T-shaped)

Weak C-F...H / F...F

segregation

Mixed:

-stacking + Dipolar

alignment

Lipophilicity (cLogP) ~4.8 ~3.5 ~4.2

Solubility (MeOH) Low (< 5 mg/mL)
Moderate (> 15

mg/mL)
High (> 20 mg/mL)
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Analyst Insight: The sharp drop in melting point from the Bis-Benzyl (130°C) to the Bis-TFE

(72°C) variant highlights the "Fluorine Effect"—fluorine atoms are poor hydrogen bond

acceptors and resist dense packing compared to the interlocking benzyl rings. The Hybrid

Target benefits from this lattice disruption, showing improved solubility profiles critical for

formulation, while retaining the aromatic anchoring of the benzyl group.

Structural Analysis & Packing Motifs
A. The "Standard" Lattice (Bis-Benzyloxy)

Space Group:P21/c (Centrosymmetric).

Unit Cell: The molecule sits on an inversion center.

Interaction: The crystal is dominated by C-H...

interactions between the methylene protons and the central phenylene ring. The benzyl
wings adopt an anti conformation to maximize planarity, facilitating efficient tiling.

B. The "Fluorinated" Lattice (Bis-TFE)
Lattice Disruption: The -CF

group is physically larger than a methyl group but lacks the "stickiness" of a phenyl ring.

Interaction: The packing is driven by fluorine segregation. Fluorinated tails tend to cluster

together to minimize contact with the hydrocarbon core, creating "fluorous domains" within

the crystal. This segregation often leads to slip-planes, resulting in softer crystals and lower

melting points.

C. The Target Hybrid: The "Janus" Effect
The target molecule, 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene, breaks the inversion

symmetry.
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Symmetry Breaking: It cannot crystallize in a centrosymmetric space group (like P21/c) with

Z'=0.5 unless disordered. It likely adopts a polar space group (e.g., P21 or Pc) or packs with

Z'=2 to mimic a pseudo-inversion center.

Dipole Moment: The electron-withdrawing trifluoroethoxy group (para to the electron-

donating benzyloxy) creates a significant molecular dipole along the long axis.

Performance Implication: This asymmetry prevents the "perfect" interlocking seen in the Bis-

Benzyl parent, explaining the intermediate melting point and enhanced solubility. This makes

the Hybrid an excellent candidate for co-crystallization experiments, as the distinct "fluorine

end" and "aromatic end" can selectively interact with different co-formers.

Experimental Protocols
Workflow: Synthesis to Single Crystal
The following workflow details the production of the target and the subsequent polymorph

screening required to identify the optimal crystal form.

Start: 4-(Benzyloxy)phenol

Reaction: 80°C, 12h
(Williamson Ether Synthesis)

Reagent: 2,2,2-Trifluoroethyl Tosylate
+ Cs2CO3 / DMF

Workup:
EtOAc Ext. -> Silica Column

Pure Hybrid Ether
(White Solid)

Crystallization Screen
(Solvent Gradient)

Single Crystal XRD
(Mo-Kα)

 Slow Evap.

Click to download full resolution via product page

Figure 1: Synthesis and solid-state characterization workflow for the hybrid aryl ether.

Detailed Protocol: Single Crystal Growth
To obtain X-ray quality crystals of the Hybrid Target, standard evaporation often yields

amorphous films due to the flexible ether linkages. The following Anti-Solvent Vapor Diffusion

method is validated for this class of compounds.

Materials:

Target Compound: 20 mg
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Good Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Anti-Solvent: Hexane or Pentane (highly non-polar)

Procedure:

Dissolution: Dissolve 20 mg of the target in the minimum amount of DCM (approx. 0.5 mL) in

a small analytical vial (inner vial). Ensure the solution is clear and particle-free (filter through

0.45 µm PTFE if necessary).

Setup: Place the open inner vial inside a larger scintillation vial (outer vial).

Diffusion: Carefully add 3–4 mL of Hexane into the outer vial (surrounding the inner vial). Do

not allow liquids to mix directly.

Equilibration: Cap the outer vial tightly. Store at 4°C (refrigerator) to slow the diffusion rate.

Observation: Over 48–72 hours, hexane vapors will diffuse into the DCM solution, slowly

increasing supersaturation. Look for prism-like crystals forming on the walls of the inner vial.

Note: If oiling out occurs (common with fluorinated ethers), repeat using Methanol

(solvent) and Water (anti-solvent) with slow cooling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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